molecular formula C14H21NOS B14903020 5-Ethyl-N-isopropyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide

5-Ethyl-N-isopropyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide

Cat. No.: B14903020
M. Wt: 251.39 g/mol
InChI Key: POVRJWGNHQLCEF-UHFFFAOYSA-N
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Description

5-Ethyl-N-isopropyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide is a heterocyclic compound that belongs to the thiophene family. Thiophene derivatives are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 5-Ethyl-N-isopropyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide, often involves the Gewald reaction. This reaction is a condensation process that includes sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions typically involve the use of solvents like ethanol or methanol and catalysts such as piperidine or triethylamine .

Industrial Production Methods

Industrial production of thiophene derivatives can involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-N-isopropyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiol derivatives .

Mechanism of Action

Comparison with Similar Compounds

Biological Activity

5-Ethyl-N-isopropyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of tetrahydrobenzo[b]thiophenes, characterized by a fused benzene-thiophene ring system. Its structure can be represented as follows:

C13H17NO2S\text{C}_{13}\text{H}_{17}\text{N}\text{O}_2\text{S}

Biological Activity

The biological activity of this compound has been explored in various studies focusing on its pharmacological properties.

Antiparasitic Activity

Research indicates that compounds similar to this compound exhibit significant antiparasitic activity. For instance, derivatives have been tested against parasites affecting both livestock and crops. In one study, a related compound demonstrated effective inhibition of parasite growth at concentrations as low as 1 µM .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. In vitro assays have demonstrated activity against several bacterial strains. For example:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli75 µg/mL
Pseudomonas aeruginosa100 µg/mL

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in cellular signaling pathways related to parasitic and bacterial infections.

Case Studies

  • Antiparasitic Efficacy : A study evaluated the efficacy of a series of tetrahydrobenzo[b]thiophene derivatives in controlling parasitic infections in animal models. The results indicated that certain modifications to the structure enhanced activity against target parasites .
  • Antimicrobial Testing : Another investigation assessed the antimicrobial properties of the compound against clinically isolated strains of bacteria. The study utilized agar diffusion methods to establish zones of inhibition and confirmed significant activity against resistant strains .

Properties

Molecular Formula

C14H21NOS

Molecular Weight

251.39 g/mol

IUPAC Name

5-ethyl-N-propan-2-yl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C14H21NOS/c1-4-10-5-6-12-11(7-10)8-13(17-12)14(16)15-9(2)3/h8-10H,4-7H2,1-3H3,(H,15,16)

InChI Key

POVRJWGNHQLCEF-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC2=C(C1)C=C(S2)C(=O)NC(C)C

Origin of Product

United States

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